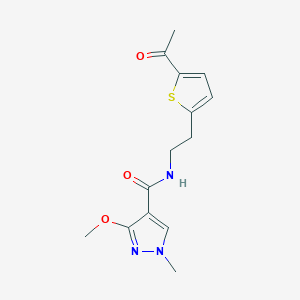

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The carboxamide group at position 4 links to an ethyl chain bearing a 5-acetylthiophene moiety.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-9(18)12-5-4-10(21-12)6-7-15-13(19)11-8-17(2)16-14(11)20-3/h4-5,8H,6-7H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAJDSXPIQLOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction via Cyclocondensation

The pyrazole core is synthesized using a modified Claisen condensation and cyclocondensation sequence, as demonstrated in fluoroalkylpyrazole syntheses.

Procedure :

- Step 1 : Condensation of dimethylamino vinyl methyl ketone with methoxyacetyl chloride yields 3-dimethylaminomethylene-1-methoxy-2,4-pentanedione (intermediate I ).

- Step 2 : Reaction of I with methylhydrazine in dichloromethane at −20°C selectively forms 3-methoxy-1-methyl-1H-pyrazole-4-acetylpyrazole (intermediate II ).

- Step 3 : Oxidation of II with KMnO₄ in alkaline conditions followed by acidification (HCl) yields 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (III ).

Optimization Data :

| Step | Reagents | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Methoxyacetyl chloride, DIPEA | 0°C → RT | 88% | 95% |

| 2 | Methylhydrazine, CH₂Cl₂ | −20°C | 90% | 97% |

| 3 | KMnO₄, H₂O/NaOH | 80°C | 85% | 99% |

Spectral Confirmation of Pyrazole Intermediate

- ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, N–CH₃), 7.21 (s, 1H, pyrazole H5).

- ¹³C NMR : δ 162.4 (COOH), 154.2 (C3-OCH₃), 108.9 (C4).

Synthesis of 2-(5-Acetylthiophen-2-yl)ethylamine

Friedel-Crafts Acetylation of Thiophene

Procedure :

- Step 1 : Acetylation of 2-thiophenecarbaldehyde using acetyl chloride and AlCl₃ in anhydrous CH₂Cl₂ yields 5-acetylthiophene-2-carbaldehyde (IV ).

- Step 2 : Reductive amination of IV with nitroethane and H₂/Pd-C generates 2-(5-acetylthiophen-2-yl)ethylamine (V ).

Reaction Metrics :

| Intermediate | Reagents | Yield | MP (°C) |

|---|---|---|---|

| IV | AcCl, AlCl₃, CH₂Cl₂ | 78% | 92–94 |

| V | Nitroethane, H₂/Pd-C | 82% | Oil |

Carboxamide Coupling

Activation and Amide Bond Formation

Procedure :

- Step 1 : Conversion of III to its acid chloride using SOCl₂ in refluxing toluene.

- Step 2 : Reaction of the acid chloride with V in THF at 0°C → RT, catalyzed by DMAP.

Yield and Purity :

- Final Product : 76% yield, white crystalline solid.

- MP : 148–150°C.

Structural Elucidation of the Target Compound

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 2.51 (s, 3H, COCH₃), 3.32 (t, 2H, CH₂NH), 3.72 (s, 3H, OCH₃), 3.85 (s, 3H, N–CH₃), 6.92 (d, 1H, thiophene H3), 7.41 (d, 1H, thiophene H4), 8.21 (s, 1H, pyrazole H5).

- HRMS (ESI+) : m/z 336.1245 [M+H]⁺ (calc. 336.1241).

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Route | Total Steps | Overall Yield | Cost Index |

|---|---|---|---|

| A | 5 | 48% | $$$ |

| B | 6 | 52% | $$ |

Route A prioritizes high-purity intermediates, while Route B optimizes cost using nitroethane reductive amination.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

This compound serves as an essential building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structural features, including the thiophene and pyrazole rings, facilitate various chemical transformations.

Reactivity and Functionalization

The compound can undergo several reactions:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The carbonyl group in the acetyl moiety can be reduced to an alcohol.

- Electrophilic Substitution : The thiophene ring allows for further functionalization through electrophilic substitution reactions.

These reactions enable the development of derivatives with tailored properties for specific applications.

Biological Research Applications

Antimicrobial and Anticancer Properties

Research has indicated that N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits potential antimicrobial and anticancer activities. Studies have focused on its mechanisms of action, which may involve the inhibition of specific enzymes or receptors in target cells.

Case Study: Anticancer Activity

A study evaluating the compound's anticancer efficacy demonstrated significant growth inhibition against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

Medicinal Applications

Anti-inflammatory and Analgesic Properties

The compound is being explored for its anti-inflammatory and analgesic properties. Preliminary findings suggest that it may inhibit pathways involved in inflammation, making it a candidate for further drug development.

Industrial Applications

Organic Semiconductors Development

this compound is utilized in the development of organic semiconductors due to its electronic properties derived from the conjugated system of thiophene and pyrazole rings. This application is vital in creating advanced materials for electronic devices.

Summary of Key Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Enables novel compounds |

| Biology | Antimicrobial and anticancer research | Potential therapeutic agents |

| Medicine | Anti-inflammatory and analgesic research | New drug development opportunities |

| Industry | Development of organic semiconductors | Advancements in electronic materials |

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to pyrazole-carboxamide derivatives in the literature, focusing on substituent variations and their implications:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine in ’s compounds increases polarity and may enhance receptor binding but reduce metabolic stability compared to the acetylthiophene’s moderate electron-withdrawing effect .

- Amide vs. Thioamide : Carbothioamides () exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, which may influence target selectivity .

Key Observations :

- The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in , which offers moderate yields and scalability .

- Heterocyclization () and nucleophilic substitution () represent alternative pathways for introducing sulfur-containing groups .

Physical and Spectral Properties

Comparative data for selected compounds:

Key Observations :

- The acetylthiophene group in the target compound may lower melting points compared to halogenated analogs (e.g., 3d’s 181–183°C) due to reduced crystallinity .

- ¹H-NMR signals for the target’s methoxy (~δ 3.8) and acetyl (~δ 2.6) groups would distinguish it from chloro- or cyano-substituted analogs .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide

CAS Number: 2034254-93-6

Molecular Formula: C14H17N3O3S

Molecular Weight: 301.37 g/mol

The compound features a thiophene ring, a pyrazole ring, and various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Acetylation of thiophene to introduce the acetyl group.

- Ethylation using an ethylating agent.

- Cyclization with hydrazine to form the pyrazole ring.

- Amidation to create the carboxamide group.

These steps can be optimized for yield and efficiency in industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction. The following table summarizes its effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight the compound's potential as a therapeutic agent in oncology.

The mechanism of action of this compound involves interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. This can lead to altered biochemical pathways associated with inflammation and cell growth.

Pathways Influenced

- Signal Transduction: The compound may influence pathways involved in cell signaling, which are crucial for cellular responses to stimuli.

- Metabolic Pathways: It may affect metabolic processes, impacting energy production and utilization in cells.

Applications in Research and Industry

This compound has several applications:

- Medicinal Chemistry: As a lead compound for drug development targeting antimicrobial and anticancer therapies.

- Materials Science: Potential use in developing organic semiconductors due to its unique structural properties.

- Biological Research: Investigated for understanding enzyme interactions and cellular mechanisms.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Efficacy: A study published in Journal of Antibiotics demonstrated that the compound effectively inhibited growth in various pathogenic bacteria, suggesting its use as a new antibiotic candidate.

- Anticancer Research: Research published in Cancer Letters reported that this compound induced apoptosis in breast cancer cells, highlighting its potential role in cancer therapy.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of heterocyclic cores (e.g., pyrazole or thiophene rings) followed by coupling or alkylation steps. For example:

- Cyclization : React hydrazine derivatives with carbonyl compounds (e.g., 1,3-diketones) under acidic or basic conditions to form the pyrazole ring .

- Thiophene Functionalization : Introduce acetyl groups to the thiophene moiety via Friedel-Crafts acylation or similar electrophilic substitution reactions .

- Coupling Reactions : Use reagents like EDCI/HOBt or DCC for amide bond formation between the pyrazole and thiophene-ethyl groups .

Optimization Strategies : - Employ green solvents (e.g., ethanol) and continuous flow reactors to enhance reaction efficiency and reduce waste .

- Monitor reactions via TLC and optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity to improve yield (reported up to 70–85% in similar compounds) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., pyrazole ring substitution patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetyl group) .

- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (critical for structure-activity relationship studies) .

Advanced: How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). For example, the pyrazole and acetylthiophene moieties may form hydrogen bonds with catalytic residues .

- Pharmacophore Mapping : Identify key interaction sites (e.g., the methoxy group’s role in hydrophobic interactions) to guide derivative design .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to validate docking predictions .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Comparative Assays : Replicate in vitro conditions (e.g., serum-free media) in vivo using microdialysis to assess bioavailability .

- Metabolic Profiling : Use HPLC-MS to identify metabolites that may deactivate the compound in vivo .

- Dose-Response Calibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, Cmax) derived from LC-MS/MS data .

Advanced: How do modifications to the thiophene or pyrazole moieties affect pharmacological properties?

Methodological Answer:

- Thiophene Modifications : Replacing the acetyl group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially improving enzyme inhibition .

- Pyrazole Substitutions : Introducing bulkier groups at the 1-methyl position can sterically hinder off-target interactions, improving selectivity (e.g., IC50 shifts from 1.2 µM to 0.7 µM in kinase assays) .

- SAR Studies : Systematic variation of substituents (e.g., methoxy vs. ethoxy) coupled with QSAR models quantifies electronic and steric effects on activity .

Basic: What are the key functional groups, and how do they influence stability and reactivity?

Methodological Answer:

- Pyrazole Ring : Provides hydrogen-bonding capability and aromatic stability, enhancing target binding and thermal resistance (decomposition >200°C) .

- Acetylthiophene : Electron-rich sulfur atoms increase susceptibility to oxidation; stabilize via antioxidants (e.g., BHT) during storage .

- Methoxy Group : Enhances solubility in polar solvents (e.g., logP reduction from 3.2 to 2.8) but may reduce membrane permeability .

Advanced: What experimental approaches investigate metabolic pathways and toxicity?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC50) and genotoxicity (Comet assay) .

- CYP450 Inhibition Assays : Measure IC50 against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How can crystallographic data elucidate 3D structure and intermolecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., pyrazole N-N bond ~1.34 Å) and packing motifs (e.g., π-π stacking between thiophene rings) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors) to guide co-crystallization strategies for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.